molecular formula C11H13N5O3 B019970 2'-Deoxy-2'-methyleneadenosine CAS No. 104409-41-8

2'-Deoxy-2'-methyleneadenosine

Cat. No. B019970
M. Wt: 263.25 g/mol
InChI Key: JGQTWRGPSIKPOT-CDOJRTKCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxy-2'-methyleneadenosine, also known as MTA, is a naturally occurring molecule found in many living organisms. It is a derivative of adenosine and is involved in a variety of biochemical processes. In recent years, MTA has gained attention for its potential use in scientific research due to its unique properties.

Mechanism Of Action

2'-Deoxy-2'-methyleneadenosine works by inhibiting the activity of methyltransferases, which are enzymes involved in DNA methylation. By inhibiting these enzymes, 2'-Deoxy-2'-methyleneadenosine can alter gene expression and potentially affect cellular function.

Biochemical And Physiological Effects

2'-Deoxy-2'-methyleneadenosine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, 2'-Deoxy-2'-methyleneadenosine has been shown to modulate the immune system and affect inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 2'-Deoxy-2'-methyleneadenosine in lab experiments is its ability to inhibit methyltransferases, which can be useful for studying the effects of DNA methylation. However, 2'-Deoxy-2'-methyleneadenosine can also have nonspecific effects on cellular function, which can complicate data interpretation.

Future Directions

There are many potential future directions for research involving 2'-Deoxy-2'-methyleneadenosine. One area of interest is the development of 2'-Deoxy-2'-methyleneadenosine-based therapies for cancer. Additionally, further research is needed to fully understand the mechanisms of action of 2'-Deoxy-2'-methyleneadenosine and its potential effects on cellular function.

Synthesis Methods

2'-Deoxy-2'-methyleneadenosine can be synthesized through a variety of methods, including chemical synthesis and enzymatic reactions. One common method involves the use of S-adenosylmethionine (SAM) as a substrate for the enzyme 2'-Deoxy-2'-methyleneadenosine phosphorylase. This reaction produces 2'-Deoxy-2'-methyleneadenosine as a byproduct.

Scientific Research Applications

2'-Deoxy-2'-methyleneadenosine has been studied extensively for its potential use in scientific research. One of the most promising areas of research involves its use as a biomarker for cancer. Studies have shown that 2'-Deoxy-2'-methyleneadenosine levels are elevated in many types of cancer, and it may be possible to use 2'-Deoxy-2'-methyleneadenosine as a diagnostic tool.

properties

CAS RN

104409-41-8

Product Name

2'-Deoxy-2'-methyleneadenosine

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methylideneoxolan-3-ol

InChI

InChI=1S/C11H13N5O3/c1-5-8(18)6(2-17)19-11(5)16-4-15-7-9(12)13-3-14-10(7)16/h3-4,6,8,11,17-18H,1-2H2,(H2,12,13,14)/t6-,8+,11-/m1/s1

InChI Key

JGQTWRGPSIKPOT-CDOJRTKCSA-N

Isomeric SMILES

C=C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

SMILES

C=C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

C=C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Other CAS RN

104409-41-8

synonyms

2'-deoxy-2'-methyleneadenosine
MdAdo

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.